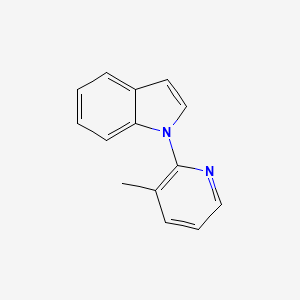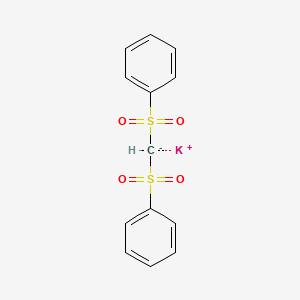
(4-Cyanobutyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyanobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
准备方法
The synthesis of (4-Cyanobutyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 4-cyanobutene with diborane (B2H6) or a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
(4-Cyanobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
科学研究应用
(4-Cyanobutyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Cyanobutyl)boronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensors and probes .
相似化合物的比较
Similar compounds to (4-Cyanobutyl)boronic acid include other boronic acids such as phenylboronic acid, 4-cyanophenylboronic acid, and methylboronic acid . Compared to these compounds, this compound offers unique properties due to the presence of the cyanobutyl group, which can influence its reactivity and interactions in chemical reactions. For example, the cyanobutyl group can provide additional sites for functionalization and can affect the compound’s solubility and stability.
属性
CAS 编号 |
1919893-23-4 |
|---|---|
分子式 |
C5H10BNO2 |
分子量 |
126.95 g/mol |
IUPAC 名称 |
4-cyanobutylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-4H2 |
InChI 键 |
QQIRWCJBFKGWMT-UHFFFAOYSA-N |
规范 SMILES |
B(CCCCC#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)


![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)



![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
